3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea

Chemical Synthesis Medicinal Chemistry Quality Control

3-Methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea is a pyrazolyl urea building block (MW 168.20 g/mol, C7H12N4O) available at 95% purity and classified under ECHA CLP as Skin Irrit. 2 (H315), Eye Irrit.

Molecular Formula C7H12N4O
Molecular Weight 168.2
CAS No. 1935456-36-2
Cat. No. B2445365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea
CAS1935456-36-2
Molecular FormulaC7H12N4O
Molecular Weight168.2
Structural Identifiers
SMILESCNC(=O)NCCC1=CC=NN1
InChIInChI=1S/C7H12N4O/c1-8-7(12)9-4-2-6-3-5-10-11-6/h3,5H,2,4H2,1H3,(H,10,11)(H2,8,9,12)
InChIKeyGHAVKPWNQGOHDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea (CAS 1935456-36-2): Procurement-Grade Pyrazolyl Urea Building Block


3-Methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea is a pyrazolyl urea building block (MW 168.20 g/mol, C7H12N4O) available at 95% purity and classified under ECHA CLP as Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335) [1]. Described as a versatile small-molecule scaffold , it integrates a urea pharmacophore with a pyrazol-3-yl ethyl linker, a motif that has proven privileged for kinase inhibitor design. High-strength, direct head-to-head comparative data for this specific compound are very limited. The evidence below therefore draws on the closest available class-level data and indirect comparisons.

Why 3-Methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea Cannot Be Freely Interchanged with Other Pyrazolyl Ureas


The pyrazolyl urea class exhibits steep structure–activity relationships, where even subtle modifications to the urea linkage, pyrazole substitution position, or linker length drastically alter kinase selectivity and potency. The 2017 Somakala et al. study demonstrated that among fifteen closely related pyrazolyl urea derivatives, p38α MAPK IC50 values spanned from 0.037 ± 1.56 µmol/L to >10 µmol/L depending on aryl substitution [1]. A comprehensive 2020 review further confirmed that pyrazolyl ureas engage distinct kinase binding pockets—Src, p38-MAPK, TrKA, BRAF, etc.—dictated by the precise geometry of the urea pharmacophore [2]. Consequently, generic substitution within this phenotype class risks abolishing target engagement or introducing unintended off-target liabilities. The 3-methylurea substitution pattern present in the target compound confers a distinct hydrogen-bonding capacity relative to ethyl, aryl, or unsubstituted urea analogs. Direct comparative quantitative activity data for the target compound are currently unavailable; the evidence below provides the strongest indirect data obtainable from the published literature and authoritative databases.

Product-Specific Quantitative Differentiation Evidence for 3-Methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea


High Purity (≥95%) Verified by Independent Commercial Source

The target compound is supplied at ≥95% purity as confirmed by Sigma-Aldrich . This purity level is critical for reproducible synthesis and biological screening. For context, many research-grade pyrazolyl urea analogs are offered at 90–95% purity without the same level of independent verification. No direct batch-specific certificate of analysis is publicly available, but the Sigma-Aldrich listing provides vendor-quality assurance.

Chemical Synthesis Medicinal Chemistry Quality Control

Well-Defined Regulatory Hazard Profile Enables Safe Laboratory Handling

The ECHA C&L Inventory classifies the target compound as Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335, respiratory tract irritation) [1]. This profile is quantitatively identical to that of betazole (CAS 105-20-4) [2], a structurally related pyrazolyl ethylamine. However, many investigational pyrazolyl ureas lack any harmonized hazard classification, requiring researchers to default to conservative handling assumptions. The target compound's notified CLP classification provides a concrete risk-assessment framework.

Safety Laboratory Management Regulatory Compliance

Modular Scaffold Architecture Enables SAR Diversification at Three Vectors

As noted by CymitQuimica, the target compound is described as a 'versatile small molecule scaffold' . Its structure offers three distinct diversification vectors: (1) the N-methyl urea terminus, (2) the ethylene linker, and (3) the pyrazole N–H position. This modularity permits systematic SAR exploration. In contrast, many commercial pyrazolyl urea building blocks are pre-functionalized with bulky aryl or heteroaryl groups (e.g., 1-(4-chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea, MW 306.79 [1]), limiting downstream synthetic flexibility. The target compound's lower molecular weight (168.20) and minimal substitution pattern render it a more versatile starting point for fragment-based or diversity-oriented synthesis.

Structure-Activity Relationship Fragment-Based Drug Discovery Medicinal Chemistry

Favorable Physicochemical Profile Relative to Clinical-Stage Pyrazolyl Ureas

The target compound (MW 168.20, C7H12N4O, 2 H-bond donors, 3 H-bond acceptors) satisfies all Lipinski Rule-of-5 criteria by a substantial margin. By comparison, the clinical-stage pyrazolyl urea p38 inhibitor BIRB 796 (Doramapimod, MW 527.66, C31H37N5O3, 2 HBD, 6 HBA) exceeds the MW threshold. While BIRB 796 demonstrates picomolar p38α binding affinity (Kd 50–100 pM) , its higher molecular weight and lipophilicity contribute to more complex ADME liabilities. The target compound's substantially lower MW (3.1-fold difference) and lower number of rotatable bonds offer potential advantages in permeability and solubility that are critical for oral bioavailability during lead optimization, provided that target potency can be engineered through subsequent SAR elaboration.

Drug-Likeness Physicochemical Properties Lead Optimization

Pyrazol-3-yl Regiochemistry Directs Urea Pharmacophore Geometry for Kinase Binding

In the pyrazolyl urea class, the position of the urea linkage on the pyrazole ring critically determines kinase selectivity. The 2020 review by Molecules explicitly distinguishes among pyrazolyl ureas substituted at positions 1, 3, and 5, noting that position-3 linked ureas have been identified as key pharmacophores for p38 MAPK, Src, and TrKA inhibition, whereas position-1 linked analogs exhibit entirely different selectivity profiles (e.g., BRAF, sEH) [1]. The target compound bears the urea at the pyrazol-3-yl position via an ethyl linker, a geometry that positions the urea NH as a hydrogen-bond donor for the conserved kinase hinge region. The 2017 study confirmed that pyrazolyl ureas with the 3-yl attachment achieve p38α IC50 values as low as 0.037 µmol/L [2]. No direct data are available for the target compound, but its regiochemical identity aligns with the most thoroughly validated kinase-targeting pharmacophore within the pyrazolyl urea family.

Kinase Inhibitor Pharmacophore Regiochemistry

Optimal Research Application Scenarios for 3-Methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea


Fragment-Based Lead Discovery Against p38α MAPK and Related Kinases

The target compound's low molecular weight (168.20 g/mol), favorable ligand efficiency potential, and pyrazol-3-yl urea pharmacophore make it an ideal fragment-sized starting point for p38α MAPK inhibitor programs. The 2017 class-level data demonstrates that structurally related pyrazolyl ureas achieve p38α IC50 values in the low micromolar range (0.037–0.069 µmol/L) [1], confirming that the core scaffold is competent for target engagement. Fragment elaboration at the three accessible diversification vectors (N-methyl, ethylene linker, and pyrazole N–H) allows systematic SAR expansion toward lead-like molecules.

Comparative Kinase Selectivity Profiling Across Pyrazolyl Urea Regioisomers

The compound serves as a defined regioisomer standard for head-to-head kinase selectivity profiling against its N-1 and C-5 substituted urea analogs. As documented in the 2020 Molecules review, pyrazolyl ureas exhibit regioisomer-dependent selectivity shifts across the kinome (p38, Src, TrKA, BRAF, sEH) [2]. Procuring the pure pyrazol-3-yl ethyl urea isomer enables controlled experimental dissection of how pyrazole substitution geometry influences polypharmacology, supporting computational docking and selectivity hypothesis testing.

Low-Toxicity Building Block for High-Throughput Library Synthesis

With its well-characterized mild hazard profile (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) [3], high purity (95%) , and modular architecture described as a 'versatile small molecule scaffold' , the compound is well-suited for automated parallel synthesis platforms. Its handling requirements are less stringent than those of unclassified pyrazolyl urea analogs, reducing the operational burden in core-facility or industrial library production settings.

Physicochemical Benchmarking in Property-Driven Lead Optimization

The compound provides a low-MW baseline (168.20 vs. 527.66 for BIRB 796 ) for benchmarking the impact of molecular property inflation during lead optimization. Teams can use it as a minimalist comparator to track how each synthetic elaboration step affects physicochemical parameters (MW, logP, HBD/HBA, rotatable bonds), ensuring that the final lead candidate retains drug-like properties. This application is critical for oral bioavailability programs where property-based design is prioritized over potency-maximization alone.

Quote Request

Request a Quote for 3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.